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Abstract
VL285 is a potent and high-affinity small molecule ligand for the von Hippel-Lindau (VHL) E3

ubiquitin ligase, a key component of the ubiquitin-proteasome system. This central role has

positioned VL285 as a critical tool in the development of Proteolysis Targeting Chimeras

(PROTACs), a revolutionary therapeutic modality aimed at targeted protein degradation. By

chemically linking VL285 to a ligand for a protein of interest, the resulting PROTAC can recruit

the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent

degradation by the proteasome. This technical guide provides a comprehensive overview of

VL285, including its physicochemical and biological properties, detailed experimental protocols

for its application, and a depiction of the relevant biological pathways.

Introduction
Targeted protein degradation has emerged as a transformative strategy in drug discovery,

offering the potential to address disease-causing proteins that have been historically

considered "undruggable." PROTACs are at the forefront of this approach. These

heterobifunctional molecules consist of three key components: a ligand that binds to the target

protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting

the two.
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VL285 serves as a high-affinity "warhead" for the VHL E3 ligase. Its incorporation into a

PROTAC enables the hijacking of the cell's natural protein disposal machinery to selectively

eliminate a target protein. VL285's well-characterized binding to VHL makes it a valuable and

widely used component in the design and synthesis of VHL-based PROTACs for a diverse

range of therapeutic targets.

Physicochemical and Biological Properties of VL285
VL285, systematically named (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-

yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide, is a

synthetic small molecule designed for high-affinity binding to the substrate recognition pocket of

the VHL E3 ligase.[1]

Table 1: Physicochemical Properties of VL285

Property Value Reference(s)

IUPAC Name

(2S,4R)-4-Hydroxy-N-(2-

hydroxy-4-(4-methylthiazol-5-

yl)benzyl)-1-((S)-3-methyl-2-(1-

oxoisoindolin-2-

yl)butanoyl)pyrrolidine-2-

carboxamide

[2]

Molecular Formula C₂₉H₃₂N₄O₄S [1]

Molecular Weight 532.66 g/mol [1]

CAS Number 1448188-57-5 [1]

Solubility Soluble in DMSO [1]

Melting Point
Not reported in publicly

available literature.

Appearance White to off-white solid.

Table 2: Biological Properties of VL285
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Parameter Value Description Reference(s)

Target

von Hippel-Lindau

(VHL) E3 ubiquitin

ligase

VL285 binds to the

substrate recognition

subunit of the VHL E3

ligase complex.

[3]

IC₅₀ (VHL Binding) 0.34 µM (340 nM)

The half-maximal

inhibitory

concentration of

VL285 for binding to

the VHL E3 ligase,

indicating its potency

as a VHL ligand.

[3][4]

Kd (Binding Affinity)

Not explicitly reported

in publicly available

literature.

The dissociation

constant (Kd) is a

direct measure of

binding affinity. While

not found for VL285,

related VHL ligands

have Kd values in the

nanomolar range.

Mechanism of Action in PROTACs
VL285 functions as the VHL-recruiting moiety within a PROTAC molecule. The general

mechanism of a VL285-based PROTAC follows a catalytic cycle:

Ternary Complex Formation: The PROTAC molecule, containing VL285, a linker, and a POI-

binding ligand, simultaneously binds to both the VHL E3 ligase and the target protein,

forming a stable ternary complex (POI-PROTAC-VHL).

Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to

facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues

on the surface of the target protein. This results in the formation of a polyubiquitin chain on

the POI.
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Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently

degraded by the 26S proteasome, the cell's primary protein degradation machinery.

Catalytic Cycle: The PROTAC molecule is then released and can engage another target

protein and VHL E3 ligase, initiating another round of degradation.
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Experimental Protocols
Synthesis of VL285
A detailed, step-by-step synthesis protocol for VL285 is not readily available in the public

domain, including patent literature. However, it is a complex multi-step synthesis typical for

PROTAC components, likely involving the coupling of three key fragments:

A protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative.

An (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid moiety.

A 4-(4-methylthiazol-5-yl)benzylamine derivative.

The synthesis would involve standard peptide coupling reactions, protection and deprotection

steps, and purification by chromatography. Researchers requiring VL285 are advised to

procure it from a reputable chemical supplier or to consult specialized synthetic chemistry

literature for the synthesis of related VHL ligands.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay for VHL Binding Affinity
This protocol is adapted for determining the binding affinity of VL285 to the VHL E3 ligase

complex.

Objective: To determine the IC₅₀ and subsequently the binding affinity (Kᵢ) of VL285 for the VHL

complex by competitive displacement of a fluorescently labeled VHL ligand.

Materials:

Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex

Fluorescently labeled VHL ligand (e.g., a BODIPY- or terbium-labeled VHL ligand)

Anti-His antibody conjugated to a FRET donor (e.g., Europium or Terbium)

VL285
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Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

TR-FRET compatible microplates (e.g., 384-well black plates)

Plate reader capable of TR-FRET measurements

Procedure:

Prepare Reagents:

Prepare a stock solution of VL285 in 100% DMSO.

Prepare serial dilutions of VL285 in assay buffer. The final DMSO concentration in the

assay should be kept constant and low (e.g., <1%).

Prepare solutions of the VBC complex, fluorescent VHL ligand, and FRET donor-

conjugated antibody in assay buffer at their optimal concentrations (determined through

initial titration experiments).

Assay Setup:

Add the VBC complex and the FRET donor-conjugated anti-His antibody to the wells of

the microplate and incubate to allow for binding.

Add the serially diluted VL285 or vehicle control (assay buffer with the same DMSO

concentration) to the wells.

Initiate the binding reaction by adding the fluorescently labeled VHL ligand to all wells.

Incubation:

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to

allow the binding reaction to reach equilibrium. Protect the plate from light.

Data Acquisition:

Measure the TR-FRET signal using a plate reader. Excite the donor fluorophore (e.g., at

340 nm) and measure the emission of both the donor (e.g., at 615 nm) and the acceptor
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(e.g., at 665 nm) after a time delay.

Data Analysis:

Calculate the TR-FRET ratio (acceptor emission / donor emission).

Plot the TR-FRET ratio against the logarithm of the VL285 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which

requires the Kd of the fluorescent ligand for VHL.
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Western Blot Analysis of PROTAC-Mediated Protein
Degradation
This protocol describes how to assess the degradation of a target protein in cultured cells after

treatment with a VL285-based PROTAC.

Objective: To quantify the reduction in the level of a target protein following treatment with a

VL285-based PROTAC.

Materials:

Cell line expressing the protein of interest

VL285-based PROTAC

Vehicle control (e.g., DMSO)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against the protein of interest

Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Plate cells at an appropriate density in multi-well plates and allow them to adhere

overnight.

Treat the cells with varying concentrations of the VL285-based PROTAC. Include a vehicle

control. For mechanistic studies, co-treatment with a proteasome inhibitor (e.g., MG132)

can be performed.

Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a

humidified incubator with 5% CO₂.

Cell Lysis and Protein Quantification:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by

adding Laemmli buffer and boiling.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the target protein overnight at

4°C.

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Repeat the antibody incubation steps for the loading control protein.

Detection and Analysis:

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantify the band intensities and normalize the target protein signal to the loading control

signal.

Plot the normalized protein levels against the PROTAC concentration to determine the

DC₅₀ (concentration at which 50% degradation is observed).
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Conclusion
VL285 is a cornerstone molecule in the field of targeted protein degradation. Its high affinity

and well-defined interaction with the VHL E3 ligase make it an indispensable tool for the

development of VHL-recruiting PROTACs. This technical guide provides essential data and

protocols to aid researchers in the effective utilization of VL285 for the degradation of a wide

array of protein targets. The continued application and derivatization of VL285 will undoubtedly

contribute to the advancement of novel therapeutics and a deeper understanding of cellular

protein homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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